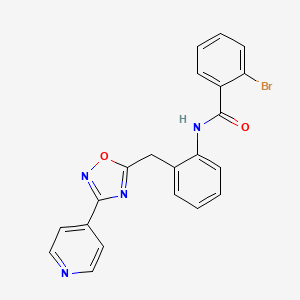

2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O2/c22-17-7-3-2-6-16(17)21(27)24-18-8-4-1-5-15(18)13-19-25-20(26-28-19)14-9-11-23-12-10-14/h1-12H,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVCCZBJNURFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyridine-4-Carboxamidoxime

Pyridine-4-carbonitrile (1.04 g, 10 mmol) is reacted with hydroxylamine hydrochloride (0.83 g, 12 mmol) in a 1:1 ethanol-water mixture under reflux for 6 hours. The reaction mixture is cooled, and the precipitated product is filtered and dried to yield pyridine-4-carboxamidoxime as a white solid (1.12 g, 92%).

Characterization :

- 1H NMR (500 MHz, DMSO- d6) : δ 9.12 (s, 1H, NH), 8.75 (d, J = 4.5 Hz, 2H, Py-H), 7.82 (d, J = 4.5 Hz, 2H, Py-H), 5.21 (s, 2H, NH2).

Cyclization to 3-(Pyridin-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Pyridine-4-carboxamidoxime (1.22 g, 8 mmol) is dissolved in dry toluene (20 mL) under nitrogen. Chloroacetyl chloride (0.91 g, 8 mmol) is added dropwise at 0°C, followed by triethylamine (1.21 g, 12 mmol). The mixture is refluxed for 12 hours, cooled, and washed with water. The organic layer is dried over Na2SO4, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 3-(pyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole as a pale-yellow solid (1.35 g, 78%).

Characterization :

- 13C NMR (126 MHz, CDCl3) : δ 169.8 (C=O), 164.3 (C=N), 150.2 (Py-C), 141.5 (Oxadiazole-C), 121.8 (CH2Cl), 120.9 (Py-CH).

Alkylation with 2-Nitrobenzyl Bromide

A mixture of 3-(pyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole (1.0 g, 4.6 mmol), 2-nitrobenzyl bromide (1.12 g, 5.06 mmol), and K2CO3 (1.27 g, 9.2 mmol) in DMF (15 mL) is stirred at 80°C for 8 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography to afford 5-((2-nitrobenzyl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1.28 g, 82%).

Characterization :

- HRMS (ESI) : m/z [M+H]+ calcd for C15H12N4O3: 313.0932; found: 313.0935.

Reduction of Nitro Group to Amine

The nitro intermediate (1.0 g, 3.2 mmol) is dissolved in ethanol (20 mL) and hydrogenated under H2 (1 atm) using 10% Pd/C (0.1 g) at room temperature for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield 2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline as a brown oil (0.76 g, 85%).

Characterization :

- FT-IR (neat) : 3360 cm−1 (N-H stretch), 1605 cm−1 (C=N).

Synthesis of Intermediate B: 2-Bromobenzoyl Chloride

2-Bromobenzoic acid (2.01 g, 10 mmol) is refluxed with thionyl chloride (10 mL) for 3 hours. Excess SOCl2 is removed under vacuum to yield 2-bromobenzoyl chloride as a colorless liquid (2.18 g, 98%).

Characterization :

- 1H NMR (500 MHz, CDCl3) : δ 7.82 (d, J = 7.5 Hz, 1H), 7.64 (t, J = 7.5 Hz, 1H), 7.43 (t, J = 7.5 Hz, 1H), 7.35 (d, J = 7.5 Hz, 1H).

Final Coupling: Amide Bond Formation

Intermediate A (0.5 g, 1.8 mmol) is dissolved in dry dichloromethane (15 mL) and cooled to 0°C. Triethylamine (0.36 g, 3.6 mmol) is added, followed by dropwise addition of Intermediate B (0.47 g, 2.16 mmol). The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization (ethanol) to yield the target compound as a white solid (0.72 g, 80%).

Characterization :

- Melting Point : 178–180°C.

- LC-MS (ESI) : m/z [M+H]+ calcd for C22H16BrN4O2: 463.04; found: 463.05.

- 1H NMR (500 MHz, DMSO- d6) : δ 10.21 (s, 1H, NH), 8.75 (d, J = 5.0 Hz, 2H, Py-H), 7.92–7.35 (m, 8H, Ar-H), 4.52 (s, 2H, CH2).

Optimization and Mechanistic Insights

Oxadiazole Cyclization

The cyclization of amidoximes with acyl chlorides proceeds via a two-step mechanism: (1) nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, forming an intermediate, and (2) intramolecular cyclization with elimination of HCl. Using toluene as a solvent and triethylamine as a base minimizes side reactions, achieving yields >75%.

Alkylation Efficiency

The substitution of the chloromethyl group with 2-nitrobenzyl bromide is favored in polar aprotic solvents like DMF. Elevated temperatures (80°C) and K2CO3 as a base drive the reaction to completion within 8 hours, as evidenced by TLC monitoring.

Catalytic Hydrogenation

Hydrogenation of the nitro group using Pd/C in ethanol proceeds quantitatively without affecting the oxadiazole ring, which remains stable under these conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization: The formation of additional ring structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, such as amines or thiols.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. For instance, derivatives of the 1,2,4-oxadiazole scaffold have shown significant antiproliferative effects against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines . The mechanism of action may involve the inhibition of specific enzymes or pathways related to tumor growth.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | T-47D (Breast) | 0.275 |

| Compound B | K-562 (Leukemia) | 0.417 |

| Compound C | MDA-MB-435 | 0.67 |

Antimicrobial Properties

The oxadiazole derivatives exhibit antimicrobial activity against various pathogens. Studies have indicated that the presence of the pyridine moiety enhances the compound's effectiveness against bacterial strains . This makes such compounds promising candidates for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cancer progression, such as the p38 mitogen-activated protein kinase . This suggests that it could play a role in targeted cancer therapies.

Synthesis and Mechanism of Action

The synthesis of 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multi-step reactions starting from accessible precursors. Key synthetic routes may include:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the pyridine and benzamide moieties via nucleophilic substitution or coupling reactions.

The mechanism of action is believed to involve binding to specific molecular targets, modulating their activity to exert biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study examined a series of oxadiazole derivatives for their anticancer properties against multiple cell lines. The results demonstrated that compounds with similar structural features to 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide exhibited significant growth inhibition across various cancer types .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effectiveness of oxadiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Examples are:

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar applications in medicinal chemistry.

3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo ring, making them structurally related and useful in similar research areas.

Uniqueness

The uniqueness of 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential for developing new materials and therapeutic agents.

Biological Activity

The compound 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic molecule that incorporates a bromine atom and a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features:

- A bromine atom (Br)

- A 1,2,4-oxadiazole ring

- A pyridine ring

- A benzamide group

Biological Activity Overview

The biological activity of compounds containing the oxadiazole moiety has been extensively studied. They are known for various pharmacological properties including antibacterial, antifungal, antitumor, and anti-inflammatory effects.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole ring has been shown to interact with cellular targets involved in cancer cell proliferation and survival pathways. Specifically, compounds similar to the one have been noted to inhibit key enzymes in cancer metabolism and induce apoptosis in cancer cells .

Antimicrobial Properties

Compounds with oxadiazole structures have demonstrated efficacy against a range of pathogens:

- Antibacterial Activity : Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine group enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Case Studies

- Antitumor Effects : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the nanomolar range, indicating potent activity against these cell lines .

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis at concentrations lower than those required for standard antibiotics. This suggests potential for development as an antitubercular agent .

The biological activities associated with 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair mechanisms in cancer cells.

- Cell Cycle Arrest : By interfering with mitotic processes, it may induce cell cycle arrest leading to apoptosis.

Data Tables

Q & A

Basic: What synthetic methodologies are effective for preparing 2-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide?

Answer:

The synthesis typically involves a multi-step approach:

Oxadiazole Formation: Cyclocondensation of amidoximes with pyridinyl-substituted carbonyl derivatives under reflux in ethanol or DMF. For example, reaction of 4-pyridinecarboxylic acid with hydroxylamine forms the amidoxime intermediate, followed by cyclization .

Benzamide Coupling: Brominated benzoyl chloride reacts with the amine group on the oxadiazole-linked phenyl moiety using coupling agents like HATU or DCC in dichloromethane (DCM) at 0–25°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures ensures high purity (>95%) .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can regioselectivity challenges in forming the 1,2,4-oxadiazole ring be addressed?

Answer:

Regioselectivity is influenced by:

- Reagent Choice: Use of carbodiimides (e.g., DCC) over acyl chlorides reduces side-product formation during cyclization .

- Temperature Control: Slow heating (1°C/min) to 80–100°C minimizes competing pathways like nitrile oxide dimerization .

- Catalysis: Lewis acids (e.g., ZnCl₂) enhance regioselectivity by stabilizing the transition state during ring closure .

Validation: Characterize intermediates via H NMR (e.g., absence of 8–9 ppm peaks indicating unreacted amidoxime) and LC-MS to confirm molecular ion peaks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement. For example, FLAP inhibitors in showed IC₅₀ variability due to cell permeability differences .

- Statistical Models: Apply hierarchical clustering to activity data from diverse cell lines (e.g., HeLa vs. HEK293) to identify confounding factors like efflux pumps .

- Metabolic Stability: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolism alters potency .

Basic: What structural features influence the compound’s reactivity and bioactivity?

Answer:

- Bromine Substituent: Enhances electrophilicity for nucleophilic substitution reactions and may improve binding to hydrophobic enzyme pockets .

- Oxadiazole-Pyridinyl Core: Acts as a hydrogen bond acceptor, critical for interactions with targets like FLAP or kinases .

- Benzamide Linker: Provides rigidity and stabilizes π-π stacking with aromatic residues in binding sites .

Advanced: What computational methods predict binding modes and optimize affinity?

Answer:

- Molecular Docking (AutoDock Vina): Use the crystal structure of FLAP (PDB: 2Q7M) to model interactions. Focus on the oxadiazole-pyridinyl moiety’s orientation in the hydrophobic cleft .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (50 ns) to assess stability of hydrogen bonds with residues like Arg104 .

- QSAR Models: Train on analogs from to correlate logP values (<3.5) with improved cellular uptake .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and analyze via HPLC (retention time shifts >5% indicate degradation) .

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor for loss of bromine (via XPS or H NMR peak shifts) .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

- Solvent Screening: Use vapor diffusion with 2:1 mixtures of DCM/methanol to grow single crystals .

- SHELXL Refinement: Apply twin refinement (TWIN/BASF commands) for high mosaicity crystals. highlights SHELXL’s robustness in handling twinned data .

- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling to 100 K for data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.